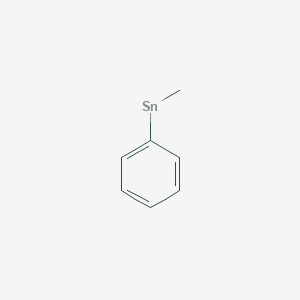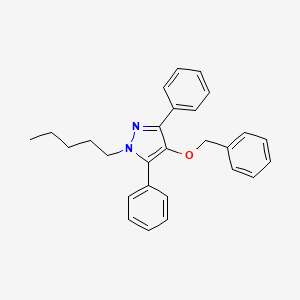
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is a heterocyclic compound containing sulfur atoms It is part of the dithiin family, which are known for their unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- typically involves the use of organolithium reagents. One common method involves the reaction of a suitable precursor with an organolithium compound to form the desired dithiin structure. For example, the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol can be prepared from methyl pyruvate and further functionalized to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiin derivatives.
Scientific Research Applications
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for constructing complex molecular architectures.
Uniqueness
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups. This gives it distinct chemical properties and reactivity compared to other dithiin and dithiane compounds .
Properties
CAS No. |
59177-01-4 |
|---|---|
Molecular Formula |
C17H16S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-benzyl-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C17H16S2/c1-3-7-14(8-4-1)13-16-17(19-12-11-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
BIENIBZQFOKESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
